molecular formula C21H18N2O3 B6568960 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 946266-62-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No. B6568960
CAS RN: 946266-62-2
M. Wt: 346.4 g/mol
InChI Key: WDXFGBOOVWMANA-UHFFFAOYSA-N
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Description

The compound “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide” is a complex organic molecule that contains a tetrahydroquinoline ring, a benzoyl group, and a furan ring . Tetrahydroquinolines are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroquinolines can generally be synthesized using domino reactions . These reactions are highly efficient and enable complex synthetic conversions with simple starting materials . They often involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring provides a rigid cyclic structure, the benzoyl group contributes to the aromaticity, and the furan ring introduces additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. The tetrahydroquinoline ring, benzoyl group, and furan ring can undergo various chemical reactions typical for these types of structures .

Scientific Research Applications

Anti-Tubercular Activity

Background: Tuberculosis (TB) remains a global health concern, necessitating the search for novel anti-TB agents. Researchers have explored benzothiazole derivatives due to their promising activity against Mycobacterium tuberculosis (M. tuberculosis).

Research Findings:

EGFR Tyrosine Kinase Inhibition (Anticancer Potential)

Background: Epidermal Growth Factor Receptor (EGFR) plays a crucial role in cancer progression. Inhibiting EGFR tyrosine kinase activity is a strategy for developing anticancer agents.

Research Findings:

Dihydrotriazolo-Pyrazole Derivatives

Background: Pyrazole derivatives exhibit diverse biological activities. Combining them with other heterocyclic moieties can enhance their properties.

Research Findings:

Lead Compound Discovery (Fungicidal Activity)

Background: Finding new lead compounds with high biological activity is essential for drug development.

Research Findings:

Imidazole-Containing Compounds

Background: Imidazole derivatives exhibit diverse pharmacological activities, including antifungal and antibacterial properties.

Research Findings:

Safety and Hazards

The safety and hazards associated with this compound are not known. It is always important to handle chemical compounds with care and appropriate safety measures .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential applications in medicinal chemistry. Given the biological activity of tetrahydroquinoline-based compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-20(19-9-5-13-26-19)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXFGBOOVWMANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

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